1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Anticancer Antiproliferative Cytotoxicity Screening

1-{[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS 2549019-89-6, molecular formula C₁₆H₁₈BrN₃O₂, MW 364.24 g/mol) is a fully synthetic heterocyclic compound comprising three distinct pharmacophoric elements: a 4-methyl-1H-pyrazole ring, a conformationally constrained azetidine core, and a 2-bromo-5-methoxybenzoyl substituent. The compound belongs to the broader class of pyrazole-azetidine hybrids, a scaffold family extensively investigated in patents assigned to Allergan, Inc.

Molecular Formula C16H18BrN3O2
Molecular Weight 364.24 g/mol
CAS No. 2549019-89-6
Cat. No. B6440543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
CAS2549019-89-6
Molecular FormulaC16H18BrN3O2
Molecular Weight364.24 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C(=O)C3=C(C=CC(=C3)OC)Br
InChIInChI=1S/C16H18BrN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)14-5-13(22-2)3-4-15(14)17/h3-7,12H,8-10H2,1-2H3
InChIKeyVWBFVPDSRHOSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS 2549019-89-6): Structural Identity and Compound Class for Procurement Specification


1-{[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS 2549019-89-6, molecular formula C₁₆H₁₈BrN₃O₂, MW 364.24 g/mol) is a fully synthetic heterocyclic compound comprising three distinct pharmacophoric elements: a 4-methyl-1H-pyrazole ring, a conformationally constrained azetidine core, and a 2-bromo-5-methoxybenzoyl substituent. The compound belongs to the broader class of pyrazole-azetidine hybrids, a scaffold family extensively investigated in patents assigned to Allergan, Inc. as sphingosine-1-phosphate (S1P) receptor modulators and by multiple research groups as kinase inhibitor platforms [1][2]. Its structural complexity—incorporating a strained four-membered azetidine, a heteroaromatic pyrazole, and an aryl bromide amenable to cross-coupling—positions it as a versatile late-stage intermediate or fragment-like probe, distinguishing it from simpler mono- or bicyclic pyrazole analogs that lack the azetidine-mediated conformational constraint [3].

Why Generic Substitution Fails for 1-{[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (2549019-89-6): Structural and Pharmacological Non-Interchangeability


Interchanging this compound with a close analog risks losing the synergistic contributions of its three structural modules. The 2-bromo-5-methoxybenzoyl group provides a halogen handle for further derivatization (e.g., Suzuki coupling) and electron density modulation that differs fundamentally from chloro, fluoro, or unsubstituted benzoyl analogs; literature on related 2-bromo-5-methoxyphenyl-containing compounds demonstrates that the bromo substitution pattern affects antiproliferative potency, with IC₅₀ shifts measurable in the micromolar range across cancer cell lines [1]. The azetidine ring—the smallest stable nitrogen-containing saturated heterocycle—imparts conformational rigidity and metabolic resistance that larger heterocycles (pyrrolidine, piperidine) cannot replicate; azetidine-containing compounds show reduced oxidative metabolism in human liver microsome assays relative to their higher homologs [2]. The 4-methyl substitution on the pyrazole ring further differentiates binding modalities from hydrogen or bulkier alkyl variants. Substituting any single module with a superficially similar group (e.g., 4-chlorobenzoyl, pyrrolidine, 4-H pyrazole) produces a different compound with altered target engagement, metabolic profile, and synthetic utility; procurement of the exact CAS 2549019-89-6 compound is therefore required when the specific substitution pattern matches a patent example or a structure-activity relationship (SAR) hypothesis [3].

Quantitative Differentiation Evidence for 1-{[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (2549019-89-6): Comparator-Based Performance Analysis


Antiproliferative Potency in MCF-7 (Breast) and HT-29 (Colon) Cell Lines: Target Compound vs. Structurally Related Pyrazole-Azetidine Analogs

In a standardized antiproliferative screening panel, the target compound demonstrated IC₅₀ values of 15 μM against MCF-7 (breast adenocarcinoma) and 12 μM against HT-29 (colorectal adenocarcinoma) cell lines . For context, a structurally related pyrazole derivative bearing a 4-bromo substituent on the pyrazole ring (rather than the 4-methyl group of the target compound) exhibited an IC₅₀ of 17.8 ± 0.5 μM against MCF-7 cells under comparable MTT assay conditions, suggesting that the 4-methyl substitution combined with the 2-bromo-5-methoxybenzoyl-azetidine scaffold may confer a modest but measurable potency advantage [1]. However, it must be noted that these values are drawn from cross-study comparisons with differing experimental protocols and the quantitative gap should be interpreted with appropriate caution.

Anticancer Antiproliferative Cytotoxicity Screening

Conformational Constraint from the Azetidine Ring: Metabolic Stability Advantage vs. Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring in the target compound imposes a defined exit vector and conformational rigidity that distinguishes it from the more flexible five-membered pyrrolidine and six-membered piperidine analogs commonly encountered in pyrazole-based screening libraries. Published metabolic stability studies on azetidine-containing scaffolds demonstrate that the constrained geometry of the azetidine ring reduces susceptibility to oxidative metabolism in human liver microsome (HLM) assays, with intrinsic clearance values consistently lower than those of pyrrolidine homologs [1]. Specifically, 3-(azetidin-2-yl)-1H-pyrazole analogs show remarkable resistance to NADPH-dependent oxidative metabolism in HLM, with the azetidine ring remaining largely intact after 60-minute incubations, whereas comparable pyrrolidine-containing compounds undergo substantial N-dealkylation and ring oxidation [1]. Four FDA-approved drugs (baricitinib, cobimetinib, sarolaner, azelnidipine) incorporate azetidine motifs specifically to enhance metabolic stability and receptor selectivity [2]. The target compound, by retaining the azetidine core, inherits this class-level metabolic advantage relative to hypothetical pyrrolidine-replaced analogs.

Drug Metabolism Pharmacokinetics Microsomal Stability

Synthetic Versatility via 2-Bromo-5-methoxybenzoyl Handle: Cross-Coupling Potential vs. Non-Halogenated Benzoyl Analogs

The ortho-bromo substituent on the 5-methoxybenzoyl group provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is absent in non-halogenated benzoyl analogs. This enables late-stage diversification of the compound without altering the azetidine-pyrazole core. The bromine atom can also participate in halogen bonding interactions with biological targets, a feature not available to chloro or fluoro analogs that exhibit weaker halogen bond donor capabilities . Comparative analysis of related 2-bromo-5-methoxyphenyl fragments shows that this substitution pattern is associated with enhanced antiproliferative activity relative to 4-bromo-2-methoxy regioisomers in certain cancer cell contexts . The specific 2-bromo-5-methoxy substitution pattern of the target compound thus offers a unique combination of synthetic utility (cross-coupling) and potential binding interactions that differ from the 4-bromo-2-methoxybenzoyl or 2-chloro-5-methoxybenzoyl alternatives available from commercial suppliers.

Medicinal Chemistry Late-Stage Functionalization Suzuki Coupling

Patent Landscape Positioning: Pyrazole-Azetidine S1P Receptor Modulator Scaffold vs. Alternative Chemotypes

The pyrazole-azetidine scaffold is the subject of multiple granted US patents assigned to Allergan, Inc. (US 8,987,467 B2; US 9,062,030 B2), covering substituted pyrazole azetidines as sphingosine-1-phosphate (S1P) receptor modulators for therapeutic applications in autoimmune and inflammatory disorders [1][2]. These patents establish a proprietary chemical space around the pyrazole-azetidine core that differs from alternative S1P modulator chemotypes such as the amino alcohol backbone of fingolimod (Gilenya®) or the benzofuran scaffold of siponimod (Mayzent®). The target compound, bearing a 4-methyl-1H-pyrazole linked via a methylene spacer to an N-(2-bromo-5-methoxybenzoyl)azetidine, falls within the general Formula I of these patents and represents a specific substitution pattern that may offer distinct IP positioning relative to exemplified compounds. While no direct S1P receptor activity data is publicly available for this exact compound, its structural alignment with the patented pharmacophore suggests it can serve as a probe for S1P receptor subtype selectivity profiling or as a starting point for IP-diversification strategies [3].

S1P Receptor Modulation Immunomodulation Patent Analysis

Recommended Application Scenarios for 1-{[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (2549019-89-6): Evidence-Driven Use Cases


Antiproliferative Screening Probe for MCF-7 and HT-29 Cancer Cell Line Panels

Use the target compound as a baseline probe in antiproliferative screening panels against MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cell lines, where it demonstrates IC₅₀ values of 15 μM and 12 μM respectively . Researchers comparing novel pyrazole-azetidine derivatives can employ this compound as an internal reference standard to benchmark potency improvements arising from systematic substitution changes, particularly modifications to the 4-methylpyrazole or 2-bromo-5-methoxybenzoyl groups.

Metabolic Stability Comparator in Azetidine vs. Pyrrolidine/Piperidine Lead Optimization Programs

Employ the compound as the azetidine-containing reference arm in head-to-head microsomal stability comparisons against matched pyrrolidine and piperidine analogs. Published data on related scaffolds indicates that azetidine-containing compounds demonstrate reduced intrinsic clearance in human liver microsome assays relative to their larger-ring homologs . Procurement of this compound enables direct experimental measurement of the metabolic stability contribution of the azetidine ring within the context of a pyrazole-benzoyl scaffold.

Late-Stage Diversification Substrate via Suzuki-Miyaura Cross-Coupling

Utilize the ortho-bromo substituent as a synthetic handle for palladium-catalyzed cross-coupling reactions to generate focused libraries of analogs bearing diverse aryl, heteroaryl, or alkenyl substituents at the 2-position of the benzoyl ring . This enables rapid exploration of structure-activity relationships around the benzoyl moiety without de novo synthesis of the azetidine-pyrazole core, maximizing the chemical space accessible from a single procured batch of the target compound.

S1P Receptor Pharmacophore Probe for IP-Diversification Strategies

Deploy the compound as a chemical probe for sphingosine-1-phosphate (S1P) receptor subtype selectivity profiling, given its structural alignment with the pyrazole-azetidine pharmacophore claimed in Allergan patents US 8,987,467 and US 9,062,030 [1]. Organizations pursuing S1P modulator drug discovery can use this specific substitution pattern to explore receptor subtype selectivity and potentially identify composition-of-matter positions outside the exemplified claims of existing patents.

Quote Request

Request a Quote for 1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.